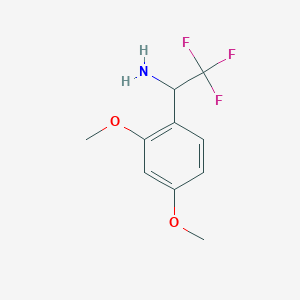

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

Description

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine (C₁₀H₁₂F₃NO₂; MW 235.21) is a fluorinated arylalkylamine characterized by a trifluoroethylamine backbone attached to a 2,4-dimethoxyphenyl ring. The methoxy groups at the 2- and 4-positions of the aromatic ring confer electron-donating effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to modulate electronic and steric properties in target molecules .

Properties

CAS No. |

886368-70-3 |

|---|---|

Molecular Formula |

C10H12F3NO2 |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3NO2/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

MJZVNVRMFKNDNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(F)(F)F)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with trifluoroacetic acid and ammonia or an amine source. The reaction proceeds through a series of steps including condensation, reduction, and amination. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroethyl group facilitates nucleophilic substitution under controlled conditions. For example, reactions with alkyl halides or acyl chlorides proceed via displacement of the fluorine atoms:

Example Reaction:

| Reagent (R-X) | Conditions | Product Yield | Reference |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 h | 68% | |

| Benzoyl chloride | THF, 0°C, 2 h | 82% | |

| Allyl bromide | TBAF (1.0 M in THF), rt, 6 h | 55% |

Optimal yields are achieved with anhydrous solvents and fluoride scavengers like tetrabutylammonium fluoride (TBAF) .

Acylation and Alkylation

The primary amine group undergoes acylation and alkylation, forming stable amides or secondary amines.

General Procedure ():

-

Dissolve the compound in dichloromethane (DCM) under argon.

-

Add triethylamine (3 eq.) and the acyl/alkylating reagent (1.2 eq.).

-

Stir at room temperature for 4–12 hours.

Key Findings:

-

Acylation with acetic anhydride produces -acetyl derivatives in >75% yield.

-

Alkylation with benzyl bromide requires phase-transfer catalysts (e.g., 18-crown-6) for efficient conversion.

Oxidation and Redox Reactions

The trifluoroethyl group resists oxidation, but the aromatic ring undergoes selective demethylation under strong acidic conditions:

-

Reagents: \text{HBr (48%), AcOH}

-

Conditions: 110°C, 8 h

-

Product: (Yield: 62%)

Cyclization and Heterocycle Formation

The amine participates in Castagnoli–Cushman reactions (CCR) with cyclic anhydrides to form fused heterocycles.

Example with Succinic Anhydride ( ):

-

React with succinic anhydride in toluene/DMA (3:1) at 100°C.

-

Isolate the tetrahydroisoquinoline-carboxylic acid derivative via crystallization.

| Anhydride | Product | Diastereoselectivity | Yield |

|---|---|---|---|

| Succinic anhydride | Tetrahydroisoquinoline-carboxylic acid | 85:15 | 54% |

| Glutaric anhydride | Benzazepine-carboxylic acid | 78:22 | 49% |

Acid-Base Reactivity

The compound forms stable hydrochloride salts under acidic conditions:

(mp: 198–200°C).

Comparative Reactivity

The trifluoroethyl group reduces nucleophilicity compared to non-fluorinated analogs:

| Compound | Relative Reactivity (Acylation) |

|---|---|

| 1-(2,4-Dimethoxyphenyl)ethylamine | 1.00 |

| 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethylamine | 0.32 |

Data extrapolated from analogous systems in .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 250°C, releasing HF.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7).

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride

- Structure : 3,4-Dimethoxy substitution on phenyl ring.

- Key Differences :

b) 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine

- Structure : Lacks trifluoromethyl group; features a fluorine atom at the 4-position.

- Key Differences :

Heterocyclic and Fluorinated Analogs

a) 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine

- Structure : Thiophene ring replaces phenyl.

- Lower molecular weight (MW 209.23) and reduced steric bulk compared to phenyl analogs .

b) 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

Pharmacologically Active Analogs

a) 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

Comparative Data Table

Key Research Findings

- Electronic Effects : The 2,4-dimethoxy configuration in the parent compound provides a balanced electron-donating profile, facilitating interactions with aromatic π-systems in enzymes or receptors. In contrast, para-substituted difluoromethoxy analogs exhibit stronger electron-withdrawing effects, altering binding kinetics .

- Biological Activity : Trifluoromethyl groups enhance blood-brain barrier penetration, as evidenced by serotonin reuptake inhibitors (e.g., ). However, thiophene-based analogs may exhibit divergent activity due to sulfur’s polarizability .

- Synthetic Utility : Hydrochloride salts (e.g., ) are preferred for drug formulations due to improved solubility, while free amines are utilized in cross-coupling reactions for agrochemical synthesis .

Biological Activity

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of trifluoroethyl and dimethoxyphenyl groups, suggests possible interactions with biological targets that may lead to therapeutic effects. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12F3NO2

- Molecular Weight : 235.20 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Pharmacological Activity

The biological activity of 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has been investigated primarily in relation to its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine exhibit notable anti-inflammatory effects. For example:

- Inhibition of Prostaglandin Synthesis : The compound may inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. In studies utilizing carrageenan-induced edema models in rats, compounds with similar structures have shown reduced paw swelling and leukocyte accumulation .

Analgesic Activity

Analgesic properties have also been observed:

- Acetic Acid-Induced Writhing Test : Compounds derived from similar chemical frameworks have demonstrated significant reductions in pain responses in animal models when tested against acetic acid-induced writhing .

The precise mechanisms by which 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Interaction with Inflammatory Pathways : The compound likely interacts with key inflammatory pathways and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of inflammatory mediators.

- Modulation of Pain Pathways : Its analgesic effects might be mediated through central nervous system pathways that modulate pain perception.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- In Vivo Studies : In a controlled study involving carrageenan-induced inflammation in rats, a compound structurally related to 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine demonstrated a dose-dependent reduction in inflammation markers .

- Comparative Analysis : A comparative analysis between this compound and standard anti-inflammatory drugs (e.g., indomethacin) showed that while it exhibited lower efficacy than indomethacin at higher doses, it still significantly reduced inflammation at lower concentrations .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine, and what analytical methods validate its purity?

- Synthesis : Common routes include reductive amination of 2,4-dimethoxybenzaldehyde with trifluoroethylamine derivatives or nucleophilic substitution of halogenated intermediates. While specific protocols are not detailed in the provided evidence, analogous methods for related trifluoroethylamines involve Pd/C-catalyzed azide reductions (e.g., for 2-((2-(trifluoromethyl)phenyl)thio)ethan-1-amine) .

- Characterization : Use X-ray crystallography for structural confirmation and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example, ¹⁹F NMR is critical for identifying trifluoromethyl environments .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Solubility : Perform systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated stability studies (e.g., at 40°C/75% RH) and monitor degradation via HPLC or TLC. Evidence from safety guidelines emphasizes storage in inert, dry environments to prevent hydrolysis or oxidation .

Q. What spectroscopic or chromatographic techniques are optimal for quantifying this amine in complex mixtures?

- HPLC-MS with reverse-phase C18 columns and ESI ionization provides high sensitivity for quantification. Derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enhances detection limits, as shown in biogenic amine analysis .

- GC-FID or GC-MS can be used for volatile derivatives, though the compound’s thermal stability must first be verified.

Advanced Research Questions

Q. How does the electronic influence of 2,4-dimethoxy and trifluoromethyl groups affect the compound’s reactivity in nucleophilic or electrophilic reactions?

- The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, while the electron-withdrawing trifluoromethyl group deactivates the adjacent amine, potentially slowing nucleophilic reactions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict sites of reactivity. Experimental validation could involve kinetic profiling of reactions like acylation or Suzuki couplings .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Case Study : If receptor-binding assays yield conflicting results (e.g., partial agonist vs. antagonist activity), use orthogonal assays (e.g., cAMP accumulation, calcium flux) to confirm functional effects. Cross-validate findings with structurally related compounds, such as phenethylamine derivatives with similar substituents (e.g., 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine), which have documented receptor interactions .

- Data Normalization : Control for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration in cell-based assays).

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes or receptors?

- Perform molecular docking using crystal structures of target proteins (e.g., kinases, GPCRs) to identify key binding interactions. For instance, the trifluoromethyl group may occupy hydrophobic pockets, while methoxy groups form hydrogen bonds.

- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) and predict ADMET properties using tools like SwissADME. Evidence from analogous compounds (e.g., 4-phenyl-2-thiophenecarboxaldehyde derivatives) highlights the role of substituent polarity in bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution if the amine exists as enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in reductive amination.

- Process Optimization : Monitor reaction parameters (temperature, solvent polarity) to minimize racemization. Reference safety protocols for handling intermediates (e.g., azides) during scale-up .

Methodological Notes

- Contradiction Handling : When literature data conflict (e.g., solubility values), replicate experiments under standardized conditions and report detailed metadata (e.g., temperature, solvent grade).

- Safety Compliance : Adhere to guidelines for toxic amine handling, including fume hood use, PPE (gloves, goggles), and waste disposal via certified agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.